(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide, or bimatoprost, is a synthetic prostamide analog. [ [], [], [] ] It is classified as a prostaglandin F2α analog, structurally similar to naturally occurring prostaglandins. [ [], [], [], [] ] Bimatoprost plays a significant role in scientific research, particularly in ophthalmology, due to its impact on intraocular pressure (IOP) regulation and potential effects on ocular tissues. [ [], [], [] ]
(5E)-Bimatoprost is a synthetic analog of prostaglandin F2α and is primarily used in the treatment of glaucoma and ocular hypertension. It functions by increasing the outflow of aqueous humor, thereby reducing intraocular pressure. Bimatoprost has gained attention for its effectiveness in managing these conditions and is also noted for its role in promoting eyelash growth.
Bimatoprost was first developed by Allergan and is marketed under various brand names, including Lumigan. The compound is classified as a prostamide, which is a subclass of prostaglandins.
The synthesis of (5E)-Bimatoprost can be achieved through various methods, with one notable approach being the use of lipase enzymatic catalysis. This method involves several key steps:
This synthetic route has been noted for its efficiency, cost-effectiveness, and reduced number of steps compared to traditional methods .
The molecular structure of (5E)-Bimatoprost features a cyclopentyl group connected to a heptenoic acid chain, along with hydroxyl groups that contribute to its biological activity. The stereochemistry is crucial for its function.
(5E)-Bimatoprost undergoes various chemical reactions typical for prostaglandin analogs:
These reactions are essential for understanding its metabolic fate and pharmacokinetics.
(5E)-Bimatoprost exerts its pharmacological effects primarily through the activation of prostaglandin receptors, specifically the FP receptor subtype. The mechanism includes:
(5E)-Bimatoprost is primarily used in:
Research continues into additional therapeutic applications, including potential uses in other areas of medicine related to vascular health and inflammation management .
(5E)-Bimatoprost (CAS 1163135-95-2) is a stereoisomer of the prostaglandin analog bimatoprost (CAS 155206-00-1), distinguished by the geometry of the C5–C6 double bond in the heptenamide chain. In the (5E) configuration, the higher-priority substituents are trans across the double bond, resulting in an elongated molecular conformation. In contrast, the therapeutic (5Z)-bimatoprost adopts a cis geometry, which induces a pronounced 30° bend in the aliphatic chain (Table 1) [3] [4] [9]. This geometric difference critically influences receptor binding, as the bent (5Z) isomer optimally fits the prostamide receptor's hydrophobic pocket, while the linear (5E) isomer exhibits steric hindrance [3]. Both isomers share identical stereocenters: (1R,2R,3R,5S) in the cyclopentane ring and (3S) in the side chain, confirmed via chiral HPLC and synthetic studies [4] [7].
The (5E) configuration confers distinct thermodynamic stability properties:
Table 1: Comparative Analysis of Bimatoprost Isomers
Property | (5E)-Bimatoprost | (5Z)-Bimatoprost |
---|---|---|
CAS Number | 1163135-95-2 | 155206-00-1 |
Double Bond Geometry | Trans (E) | Cis (Z) |
Molecular Formula | C₂₅H₃₇NO₄ | C₂₅H₃₇NO₄ |
Molecular Weight | 415.57 g/mol | 415.57 g/mol |
Aliphatic Chain Shape | Linear | Bent (~30°) |
Thermal Decomposition | 629.8°C (Predicted) | Lower than (5E) isomer |
Storage Conditions | –86°C, inert atmosphere, dark | 2–8°C, protected from light |
No single-crystal X-ray structures of (5E)-bimatoprost are publicly available, likely due to its oily consistency at room temperature. However, molecular modeling indicates the (5E) isomer adopts an extended conformation with the phenylpentenyl side chain and heptenamide moiety diverging at 142°. This contrasts with the folded (5Z) conformation, where these groups converge at 68° [3] [9].
¹H and ¹³C NMR spectroscopy provides definitive evidence for the (5E) configuration (Table 2):
Table 2: Key NMR Assignments for (5E)-Bimatoprost
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Isomeric Significance |
---|---|---|---|---|
¹H | 1.09 | t (J=7.1 Hz) | N–CH₂CH₃ | Shared with (5Z) isomer |
¹H | 3.41 | br s | 3×OH | Exchangeable protons |
¹H | 5.37 | m | C6–H (heptenamide) | J5,6 = 15.2 Hz (E) |
¹H | 5.59 | dd (J=15.2 Hz) | C5–H (heptenamide) | Trans coupling constant |
¹³C | 14.8 | q | N–CH₂CH₃ | Ethyl carbon |
¹³C | 129.1 | d | C5 (heptenamide) | Δδ = +1.1 ppm vs (5Z) |
¹³C | 129.7 | d | C6 (heptenamide) | Confirms E-geometry |
¹³C | 173.4 | s | C=O (amide) | Carbonyl resonance |
(5E)-Bimatoprost exhibits marked lipophilicity:
Table 3: Experimental Physicochemical Parameters
Parameter | Value | Conditions | Method |
---|---|---|---|
Water Solubility | 18.7 mg/L | 25°C, pH ~7.0 | Shake-flask |
LogP | 3.41 ± 0.05 | Octanol/water, 25°C | Shake-flask |
2.40 ± 0.10 | Octanol/water, pH 7.4, 25°C | HPLC | |
pKa | 14.25 ± 0.20 (predicted) | Amide nitrogen | Computational prediction |
Melting Point | 65.7–72.7°C | Ethyl acetate/tert-butyl ether | Capillary tube |
Density | 1.145 ± 0.06 g/cm³ (predicted) | Solid state | Computational |
Data compiled from [3] [4] [6]
Comprehensive Compound Listing
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1